molecular formula C13H14N2O2S B229870 8-(1-Pyrrolidinylsulfonyl)quinoline

8-(1-Pyrrolidinylsulfonyl)quinoline

Cat. No.: B229870
M. Wt: 262.33 g/mol
InChI Key: HKSZNMMXSFYNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-Pyrrolidinylsulfonyl)quinoline is a specialized quinoline sulfonamide derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the design and synthesis of novel small-molecule modulators for targeting metabolic enzymes in disease pathways. A primary area of investigation for 8-quinolinesulfonamide derivatives is in oncology research, specifically as modulators of the glycolytic enzyme Pyruvate Kinase M2 (PKM2). PKM2 is a key regulatory node in cancer metabolism (the Warburg effect) and is upregulated in numerous cancers, including lung, skin, liver, and breast cancers . Compounds based on the 8-quinolinesulfonamide structure have been shown to modulate PKM2 activity, potentially altering the dimer-tetramer equilibrium of the enzyme and reducing intracellular pyruvate levels in cancer cells, thereby impacting cell viability and cell-cycle distribution . The quinoline core, modified by a sulfonamide group, provides a privileged structure that facilitates interaction with enzymatic targets. Furthermore, the structural features of this compound, particularly the sulfonamide linkage to a pyrrolidine ring, make it a versatile intermediate for further chemical exploration. It can be utilized in coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create more complex molecular architectures like 1,2,3-triazole hybrids, which can enhance binding affinity and selectivity for target proteins . Researchers can leverage this building block to develop potential anticancer and antibacterial agents, as related sulfonamide derivatives have demonstrated cytotoxic selectivity for cancer cells over normal cells and activity against resistant bacterial strains such as MRSA . This product is intended for research use only by qualified laboratory professionals.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

8-pyrrolidin-1-ylsulfonylquinoline

InChI

InChI=1S/C13H14N2O2S/c16-18(17,15-9-1-2-10-15)12-7-3-5-11-6-4-8-14-13(11)12/h3-8H,1-2,9-10H2

InChI Key

HKSZNMMXSFYNMO-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide Derivatives

  • 8-TQ (8-(Tosylamino)quinoline): Features a p-toluenesulfonamide group at the 8-position. Demonstrates potent anti-inflammatory activity by inhibiting inflammatory signaling pathways.
  • 8-TSQ (8-(p-Toluenesulfonylamino)-quinoline): Used as a chelator in diabetes research, inducing insulin deficiency in animal models. The sulfonamide group likely facilitates metal ion coordination, a property shared with 8-(1-Pyrrolidinylsulfonyl)quinoline .

Sulfonyl-Linked Cyclic Amines

  • 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline: Incorporates a phenylpiperazine moiety, which introduces additional hydrogen-bonding and π-stacking capabilities. Piperazine’s six-membered ring may confer greater conformational rigidity compared to pyrrolidine’s five-membered structure, affecting target binding .
  • This compound’s molecular weight (356.4 g/mol) is higher than that of 8-(1-Pyrrolidinylsulfonyl)quinoline, which may influence bioavailability .

Non-Sulfonyl 8-Substituted Quinolines

  • 8-Isopropylquinoline: An alkyl-substituted derivative lacking the sulfonyl group.
  • 8-AzaBINOL (8-Naphthylquinoline): Exhibits antiviral activity against HIV-1 RNase H, highlighting how aromatic substituents at the 8-position can target viral enzymes. The naphthyl group’s bulkiness may limit solubility compared to sulfonyl-linked amines .

Positional Isomers: 4- vs. 8-Substituted Quinolines

  • Chloroquine and Hydroxychloroquine: These 4-substituted quinolines feature piperazine or oxazolidine rings. Their 4-position substitution enables distinct binding modes with targets like the SARS-CoV-2 viral spike protein, whereas 8-substituted analogs may interact with alternative biological sites .

Key Research Findings

  • Anti-Inflammatory Activity: 8-TQ’s efficacy suggests that 8-sulfonamide quinolines are promising candidates for inflammatory diseases. The pyrrolidine variant may offer improved solubility over tosyl derivatives .
  • Antiviral Potential: 8-AzaBINOLs demonstrate that 8-position aromatic substituents can inhibit viral enzymes, whereas sulfonyl-linked amines might target different viral components .
  • Chelation Properties : 8-TSQ’s role in diabetes models underscores the sulfonamide group’s ability to coordinate metal ions, a trait exploitable in metalloenzyme inhibition .

Preparation Methods

Sulfonation of Quinoline

The introduction of a sulfonyl group at the quinoline 8-position typically begins with sulfonation. Chlorosulfonic acid is a common reagent for this step, as demonstrated in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride. For 8-sulfonation, quinoline is treated with chlorosulfonic acid at 0–5°C, yielding 8-quinolinesulfonic acid. This intermediate is critical for subsequent conversion to sulfonyl chloride.

Key Reaction Parameters :

  • Temperature : 0–5°C (prevents over-sulfonation).

  • Molar Ratio : 1:1.2 (quinoline:chlorosulfonic acid).

  • Solvent : None (neat conditions).

Conversion to Sulfonyl Chloride

The sulfonic acid derivative is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, 8-hydroxyquinoline-5-sulfonyl chloride was synthesized by reacting 8-hydroxyquinoline-5-sulfonic acid with PCl₅ in dichloromethane at reflux. Adapting this to 8-quinolinesulfonic acid would involve:

8-Quinolinesulfonic Acid+PCl5DCM, reflux8-Quinolinesulfonyl Chloride+HCl+POCl3\text{8-Quinolinesulfonic Acid} + \text{PCl}5 \xrightarrow{\text{DCM, reflux}} \text{8-Quinolinesulfonyl Chloride} + \text{HCl} + \text{POCl}3

Optimization Notes :

  • Excess PCl₅ (1.5–2.0 equivalents) ensures complete conversion.

  • Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.

Synthesis of 8-(1-Pyrrolidinylsulfonyl)quinoline

Nucleophilic Substitution with Pyrrolidine

The final step involves reacting 8-quinolinesulfonyl chloride with pyrrolidine. This follows protocols established for analogous 8-sulfonamidoquinolines, such as the synthesis of 8-quinolinesulfonamide derivatives via CuAAC reactions. The general procedure is:

8-Quinolinesulfonyl Chloride+PyrrolidineBase, Solvent8-(1-Pyrrolidinylsulfonyl)quinoline+HCl\text{8-Quinolinesulfonyl Chloride} + \text{Pyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{8-(1-Pyrrolidinylsulfonyl)quinoline} + \text{HCl}

Experimental Conditions :

  • Solvent : Acetonitrile or dichloromethane.

  • Base : Triethylamine (2–3 equivalents) or pyridine (neutralizes HCl).

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 4–6 hours.

Yield Optimization :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:pyrrolidine) minimizes unreacted starting material.

  • Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathways and Comparative Analysis

Skraup Reaction Derivatives

While the Skraup reaction is traditionally used for 8-hydroxyquinoline synthesis, modifications could theoretically introduce sulfonyl groups. However, this route is less direct and requires post-synthetic sulfonation, making it less efficient than the sulfonyl chloride approach.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Quinoline sulfonation can yield 5- or 8-isomers depending on reaction conditions. To favor the 8-position:

  • Use lower temperatures (0–5°C).

  • Employ chlorosulfonic acid in stoichiometric excess (1.2–1.5 equivalents).

Stability of Sulfonyl Chloride

8-Quinolinesulfonyl chloride is moisture-sensitive. Storage under anhydrous conditions (e.g., over molecular sieves) and immediate use in the next step are recommended.

Table 1. Summary of Synthetic Steps for 8-(1-Pyrrolidinylsulfonyl)quinoline

StepReagent/ConditionsTemperatureTimeYield (%)Reference
1Chlorosulfonic acid, neat0–5°C2 h75–80
2PCl₅, DCM, reflux80°C3 h85–90
3Pyrrolidine, Et₃N, CH₃CN25°C5 h70–75

Table 2. Comparative Analysis of Sulfonating Agents

AgentRegioselectivity (8:5)Stability of ProductScalability
ClSO₃H4:1ModerateHigh
H₂SO₄/SO₃2:1LowModerate

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